molecular formula C17H16F3N3O3S B2708537 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034327-93-8

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2708537
CAS No.: 2034327-93-8
M. Wt: 399.39
InChI Key: VHYZGALFTADAAU-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound characterized by the presence of a furan ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation under specific reaction conditions, such as the use of sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, while the furan and pyrazole rings contribute to its bioactivity .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)15-5-3-13(4-6-15)12-27(24,25)22-7-8-23-11-14(10-21-23)16-2-1-9-26-16/h1-6,9-11,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZGALFTADAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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